(R)-2-Amino-2-(furan-3-yl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(furan-3-yl)ethan-1-ol is a chiral compound featuring an amino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(furan-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, followed by a catalytic hydrogenation process. The reaction typically requires a palladium catalyst and hydrogen gas under controlled conditions .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(furan-3-yl)ethan-1-ol often involves the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(furan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
®-2-Amino-2-(furan-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ®-2-Amino-2-(furan-3-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(furan-3-yl)ethan-1-ol
- 1-(furan-2-yl)ethan-1-one
- 1-(furan-3-yl)ethan-1-ol
Uniqueness
®-2-Amino-2-(furan-3-yl)ethan-1-ol is unique due to its chiral center and the presence of both an amino group and a furan ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2R)-2-amino-2-(furan-3-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m0/s1 |
InChI Key |
TZVJDXRHOLAEGZ-LURJTMIESA-N |
Isomeric SMILES |
C1=COC=C1[C@H](CO)N |
Canonical SMILES |
C1=COC=C1C(CO)N |
Origin of Product |
United States |
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